molecular formula C24H24FN7O B606269 5H-Cyclopenta(d)pyrimidine-2,4-diamine, 7-(4-fluorophenyl)-6,7-dihydro-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-, (7S)- CAS No. 1263871-36-8

5H-Cyclopenta(d)pyrimidine-2,4-diamine, 7-(4-fluorophenyl)-6,7-dihydro-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-, (7S)-

Cat. No. B606269
CAS RN: 1263871-36-8
M. Wt: 445.5024
InChI Key: NDVMOVOEROCRIO-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-932481 is a γ-secretase modulator. BMS-932481 modulates Aβ Peptides in the Plasma and Cerebrospinal Fluid of Healthy Volunteers. BMS-932481 decreased cerebrospinal fluid (CSF) Aβ39, Aβ40, and Aβ42 while increasing Aβ37 and Aβ38, thereby providing evidence of γ-secretase enzyme modulation rather than inhibition. In plasma, reductions in Aβ40 and Aβ42 were observed with no change in total Aβ;  in CSF, modest decreases in total Aβ were observed at higher dose levels.

Scientific Research Applications

Scientific Research Applications

  • Synthesis and Biological Activity

    • A related pyrimidine compound demonstrated significant larvicidal activity against larvae in a study by Gorle et al. (2016), indicating potential applications in pest control (Gorle et al., 2016).
  • Cyclocondensation Reactions

    • Desenko et al. (1998) described cyclocondensation processes involving a similar pyrimidine, which could be significant in synthesizing various biologically active compounds (Desenko et al., 1998).
  • Hydrogen-bonded Chain Structures

    • The study of hydrogen-bonded chains in isostructural compounds, as researched by Portilla et al. (2005), can provide insights into the molecular interactions and stability of similar pyrimidine compounds (Portilla et al., 2005).
  • 5-HT2A Receptor Antagonists

    • El-kerdawy et al. (2010) explored derivatives of cyclopentathienopyrimidinediones, indicating potential in pharmacological applications, particularly as 5-HT2A antagonists (El-kerdawy et al., 2010).
  • Antibacterial and Antifungal Activity

    • Tugcu and Turhan (2018) synthesized new pyrimidine derivatives, showing potential antibacterial and antifungal activity, suggesting applications in developing new antimicrobial agents (Tugcu & Turhan, 2018).
  • Process Development in Synthesis

    • The synthesis process of compounds like Voriconazole, as detailed by Butters et al. (2001), highlights the importance of chemical processes in developing pharmaceuticals (Butters et al., 2001).
  • Study of Macroheterocyclic Compounds

    • Research by Berezina and Vorob’ev (2005) on macroheterocyclic compounds involving cyclopentaphenalene suggests potential in the development of novel organic materials (Berezina & Vorob’ev, 2005).
  • Crystal Structure and Intermolecular Interactions

    • Studies on the crystal structures and interactions of related compounds, like those by Nagarajaiah and Begum (2015), can provide deeper understanding of molecular dynamics and stability (Nagarajaiah & Begum, 2015).

properties

CAS RN

1263871-36-8

Product Name

5H-Cyclopenta(d)pyrimidine-2,4-diamine, 7-(4-fluorophenyl)-6,7-dihydro-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-, (7S)-

Molecular Formula

C24H24FN7O

Molecular Weight

445.5024

IUPAC Name

(S)-7-(4-fluorophenyl)-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine

InChI

InChI=1S/C24H24FN7O/c1-14-27-13-32(31-14)20-11-8-17(12-21(20)33-3)28-24-29-22-18(15-4-6-16(25)7-5-15)9-10-19(22)23(26-2)30-24/h4-8,11-13,18H,9-10H2,1-3H3,(H2,26,28,29,30)/t18-/m0/s1

InChI Key

NDVMOVOEROCRIO-SFHVURJKSA-N

SMILES

CC1=NN(C2=CC=C(NC3=NC([C@H](C4=CC=C(F)C=C4)CC5)=C5C(NC)=N3)C=C2OC)C=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-932481;  BMS 932481;  BMS932481

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-Cyclopenta(d)pyrimidine-2,4-diamine, 7-(4-fluorophenyl)-6,7-dihydro-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-, (7S)-
Reactant of Route 2
Reactant of Route 2
5H-Cyclopenta(d)pyrimidine-2,4-diamine, 7-(4-fluorophenyl)-6,7-dihydro-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-, (7S)-
Reactant of Route 3
Reactant of Route 3
5H-Cyclopenta(d)pyrimidine-2,4-diamine, 7-(4-fluorophenyl)-6,7-dihydro-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-, (7S)-
Reactant of Route 4
Reactant of Route 4
5H-Cyclopenta(d)pyrimidine-2,4-diamine, 7-(4-fluorophenyl)-6,7-dihydro-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-, (7S)-
Reactant of Route 5
5H-Cyclopenta(d)pyrimidine-2,4-diamine, 7-(4-fluorophenyl)-6,7-dihydro-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-, (7S)-
Reactant of Route 6
5H-Cyclopenta(d)pyrimidine-2,4-diamine, 7-(4-fluorophenyl)-6,7-dihydro-N2-(3-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)-N4-methyl-, (7S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.